molecular formula C7H6ClNO3 B1592373 6-Chloro-2-methoxynicotinic acid CAS No. 65515-33-5

6-Chloro-2-methoxynicotinic acid

Cat. No. B1592373
CAS RN: 65515-33-5
M. Wt: 187.58 g/mol
InChI Key: BWEDPOXJDWAJGX-UHFFFAOYSA-N
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Description

6-Chloro-2-methoxynicotinic acid is a chemical compound with the molecular formula C7H6ClNO3 . It has a molecular weight of 187.58 .


Molecular Structure Analysis

The IUPAC name for this compound is 6-chloro-2-methoxynicotinic acid . Its InChI code is 1S/C7H6ClNO3/c1-12-6-4(7(10)11)2-3-5(8)9-6/h2-3H,1H3,(H,10,11), and the InChI key is BWEDPOXJDWAJGX-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

6-Chloro-2-methoxynicotinic acid is a white to off-white powder or crystals . The compound should be stored in a refrigerator . The density is approximately 1.4±0.1 g/cm3 .

Scientific Research Applications

1. Bifunctional Chelators for Technetium Binding

6-Chloro-2-methoxynicotinic acid analogues have been investigated for their potential in bifunctional chelation, particularly for technetium binding. These compounds, related to 6-Hydrazinonicotinic acid (HYNIC), are explored for bioconjugate synthesis and radiolabelling, with a focus on understanding their coordination chemistry with technetium, a crucial element in medical imaging (Meszaros et al., 2011).

2. Synthesis of 6-Aminonicotinic Acid

Studies have been conducted on the synthesis of 6-aminonicotinic acid using derivatives of 6-chloro-2-methoxynicotinic acid. These methods involve electrochemical reactions and are significant for producing compounds that have applications in pharmaceuticals and agriculture (Raju et al., 2003).

3. Precursor in Pesticides and Medicines Synthesis

2-Chloronicotinic acid, a related compound, is used as a key precursor in the synthesis of various pesticides and medicines. Its production through biotransformation pathways using certain bacterial strains has been extensively studied, highlighting its industrial and pharmaceutical significance (Jin et al., 2011).

4. Triorganotin Compounds Synthesis

Research into the synthesis of triorganotin compounds using 6-chloro-2-methoxynicotinic acid derivatives has been conducted. These compounds are studied for their potential applications in organometallic chemistry and materials science (Gao et al., 2008).

5. Solid-Liquid Equilibrium Behavior

The solid-liquid equilibrium behavior of 6-Chloronicotinic acid in various solvents has been analyzed through thermodynamic and molecular dynamic simulations. This research is crucial for understanding its solubility and interaction with different solvents, which is important for its application in chemical processes (Guo et al., 2021).

6. Electrocatalytic Synthesis

Electrocatalytic synthesis of 6-aminonicotinic acid from derivatives of 6-chloro-2-methoxynicotinic acid has been explored. This process involves the electrochemical reduction of halides and is significant for producing valuable chemical intermediates (Gennaro et al., 2004).

7. Synthesis of Heteroaromatic Carboxylic Acid Esters

Studies have been done on synthesizing and characterizing triorganotin esters of heteroaromatic carboxylic acids, including 6-chloro-2-methoxynicotinic acid. These studies are important for understanding the structural and chemical properties of these esters, which have potential applications in various chemical industries (Gao, 2012).

Safety And Hazards

This compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P305, P338, and P351, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

6-chloro-2-methoxypyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO3/c1-12-6-4(7(10)11)2-3-5(8)9-6/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWEDPOXJDWAJGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=N1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40605518
Record name 6-Chloro-2-methoxypyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40605518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-methoxynicotinic acid

CAS RN

65515-33-5
Record name 6-Chloro-2-methoxypyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40605518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 10.1 g (0.05 mole) of methyl 2-methoxy-6-chloronicotinate in 20 ml of methanol is added dropwise at 70° C in the course of 30 minutes to 500 ml of 0.1 N aqueous sodium hydroxide solution. After completion of the addition, the mixture is refluxed for 1 hour. The clear solution is concentrated in vacuo to approx. 100 ml and acidified with 2 N hydrochloric acid to pH 3. The precipitate which has formed is collected by filtration, washed with a small amount of water and dried. The residue is recrystallized from benzene-petroleum ether to yield pure 2-methoxy-6-chloronicotinic acid with a melting point of 210°-215° C.
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
G Jeges, T Meszaros, T Szommer, J Kovacs, T Nagy… - Synlett, 2011 - thieme-connect.com
… hands the typical reaction mixture obtained from the reaction of 5 with sodium methoxide in methanol consisted of 2-chloro-6-methoxynicotinic acid (6), 6-chloro-2-methoxynicotinic acid …
Number of citations: 6 www.thieme-connect.com
N Muthukaman, M Tambe, M Shaikh, D Pisal… - Bioorganic & medicinal …, 2017 - Elsevier
… Commercially available 6-chloro-2-methoxynicotinic acid 22 was converted into nicotinoyl acetate 23 using ethyl potassium malonate and magnesium chloride (MgCl 2 ) in the …
Number of citations: 8 www.sciencedirect.com
KW Wurm, FM Bartz, L Schulig, A Bodtke… - Archiv der …, 2023 - Wiley Online Library
K V 7 channel openers have proven their therapeutic value in the treatment of pain as well as epilepsy and, moreover, they hold the potential to expand into additional indications with …
Number of citations: 2 onlinelibrary.wiley.com
YS Malets, VS Moskvina, OO Grygorenko… - Chemistry of …, 2019 - Springer
… (m-PGES-1) inhibitor – 7-chloro-2,2-dimethyl- 2H-pyrano[2,3-b]pyridin-4(3H)-one (43) – has been synthesized in 5 steps starting with condensation of 6-chloro- 2-methoxynicotinic acid (…
Number of citations: 10 link.springer.com
P Shao, W Lu, L Wang - Current Organic Synthesis, 2020 - ingentaconnect.com
… To facilitate the formation of tricyclic ketone 7 in the final step, commercially available 6-chloro-2-methoxynicotinic acid (8) was chosen as the starting material. The lithiation of 8 with …
Number of citations: 3 www.ingentaconnect.com

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